molecular formula C11H7FN2O B1454097 4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde CAS No. 1250330-91-6

4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde

Cat. No.: B1454097
CAS No.: 1250330-91-6
M. Wt: 202.18 g/mol
InChI Key: HJHSEDOWAZKOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in organic reactions such as the synthesis of 1,2-difluorination of alkenes and β-cyanoacrylamides . The interactions of this compound with these biomolecules are primarily based on its structural configuration, which allows it to form stable complexes and facilitate specific biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to arrest cell division in the S/G2 phase by inhibiting PLK4, a key protein involved in cell cycle regulation . This inhibition leads to alterations in the expression of downstream signaling pathway proteins, thereby impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound is known to inhibit enzymes such as PLK4 by forming stable complexes with them, thereby preventing their normal function . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . The metabolic pathways of this compound are critical for understanding its overall biochemical impact and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and accumulate in particular tissues, depending on its affinity for certain transporters . The distribution of this compound is essential for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects . The subcellular distribution of this compound is crucial for its functional activity and interaction with cellular components.

Properties

IUPAC Name

4-fluoro-3-pyrimidin-5-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-11-2-1-8(6-15)3-10(11)9-4-13-7-14-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSEDOWAZKOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C2=CN=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.